Cas no 1823899-17-7 (Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate)

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic organic compound featuring a partially hydrogenated quinoline core with a methyl ester group at the 8-position and a methyl substituent at the 6-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The ester moiety allows for straightforward derivatization, while the tetrahydroquinoline scaffold contributes to enhanced stability and bioavailability in potential active compounds. Its well-defined reactivity profile makes it valuable for constructing complex molecular frameworks in medicinal chemistry and material science. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate structure
1823899-17-7 structure
商品名:Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
CAS番号:1823899-17-7
MF:C12H15NO2
メガワット:205.253003358841
CID:5743433
PubChem ID:72183362

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate 化学的及び物理的性質

名前と識別子

    • A908066
    • EN300-376543
    • Methyl6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
    • 1823899-17-7
    • Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
    • インチ: 1S/C12H15NO2/c1-8-6-9-4-3-5-13-11(9)10(7-8)12(14)15-2/h6-7,13H,3-5H2,1-2H3
    • InChIKey: YXWYKAYGBSMNOS-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC(C)=CC2=C1NCCC2)=O

計算された属性

  • せいみつぶんしりょう: 205.110278721g/mol
  • どういたいしつりょう: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 38.3Ų

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-376543-0.1g
methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
1823899-17-7 95%
0.1g
$426.0 2023-03-02
Chemenu
CM222798-1g
Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
1823899-17-7 95%
1g
$701 2021-08-04
Enamine
EN300-376543-2.5g
methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
1823899-17-7 95%
2.5g
$2408.0 2023-03-02
Enamine
EN300-376543-0.5g
methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
1823899-17-7 95%
0.5g
$959.0 2023-03-02
1PlusChem
1P01BV22-500mg
METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE
1823899-17-7 95%
500mg
$1248.00 2024-06-18
1PlusChem
1P01BV22-100mg
METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE
1823899-17-7 95%
100mg
$589.00 2024-06-18
1PlusChem
1P01BV22-2.5g
METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE
1823899-17-7 95%
2.5g
$3039.00 2024-06-18
Aaron
AR01BVAE-250mg
METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE
1823899-17-7 95%
250mg
$860.00 2025-02-14
Aaron
AR01BVAE-5g
METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE
1823899-17-7 95%
5g
$4923.00 2023-12-15
Aaron
AR01BVAE-10g
METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE
1823899-17-7 95%
10g
$7290.00 2023-12-15

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate 関連文献

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylateに関する追加情報

Comprehensive Overview of Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS No. 1823899-17-7)

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS No. 1823899-17-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This tetrahydroquinoline derivative is characterized by a methyl ester group at the 8-position and a methyl substituent at the 6-position, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and antioxidant agents.

The compound's molecular framework aligns with the growing demand for heterocyclic compounds in modern medicinal chemistry. Its tetrahydroquinoline core is a privileged scaffold found in numerous bioactive molecules, which explains its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Recent trends in AI-driven drug design have further highlighted the importance of such derivatives, as computational models prioritize structurally diverse compounds for targeted therapy development.

From a synthetic perspective, Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is often synthesized via multicomponent reactions or catalytic hydrogenation of corresponding quinoline precursors. Its ester functionality offers opportunities for further derivatization, making it a valuable building block for custom synthesis projects. Laboratories focusing on green chemistry are also investigating solvent-free or microwave-assisted synthesis routes to improve the compound's sustainability profile.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure batch-to-batch consistency, which is critical for preclinical research applications. The compound's lipophilicity parameters (logP) and hydrogen bonding capacity make it particularly interesting for blood-brain barrier permeability studies, a hot topic in neuropharmacology research.

In material science, derivatives of Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate have shown promise as organic semiconductors and photostabilizers. This aligns with current industry demands for sustainable materials in electronics and coatings. The compound's UV absorption characteristics are being evaluated for potential applications in photoprotective formulations, responding to the growing consumer interest in advanced skincare ingredients.

Regulatory aspects of this compound are equally important. While not classified as hazardous under current REACH regulations, proper laboratory handling protocols should always be followed. The scientific community continues to monitor its ecotoxicological profile, especially given the increased focus on environmental impact assessment of chemical substances. This precautionary approach reflects broader trends in responsible research and innovation (RRI) within the chemical industry.

Future research directions for CAS No. 1823899-17-7 may explore its potential in bioconjugation chemistry or as a precursor for metal-organic frameworks (MOFs). The compound's structural features make it suitable for crystal engineering applications, particularly in designing porous materials for gas storage. These diverse applications demonstrate why this tetrahydroquinoline derivative remains a compound of significant interest across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:1823899-17-7)Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
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清らかである:99%
はかる:1g
価格 ($):675.0